(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
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Description
(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a useful research compound. Its molecular formula is C22H25N3O4S2 and its molecular weight is 459.58. The purity is usually 95%.
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Biological Activity
(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole moiety linked to a sulfonamide group and a morpholine derivative, contributing to its unique biological properties. Its molecular formula is C22H25N3O3S with a molecular weight of approximately 443.58 g/mol. The structural arrangement enhances its interaction with various biological targets, making it a promising candidate for drug development.
Synthesis
The synthesis of this compound typically involves:
- Condensation Reactions : The thiazole derivative is synthesized via the condensation of 3,6-dimethylbenzo[d]thiazol-2(3H)-one with morpholine sulfonamide under reflux conditions in an appropriate solvent.
- Multicomponent Reactions : This method allows for the simultaneous formation of multiple bonds in one pot, improving yields.
- Post-synthetic Modifications : These can introduce or modify functional groups to enhance biological activity.
Biological Activity
Research indicates that this compound exhibits significant biological activities across various domains:
- Antimicrobial Activity : Studies have shown that thiazole derivatives possess antimicrobial properties. For instance, related compounds have demonstrated efficacy against bacteria and fungi, suggesting potential applications in treating infections .
- Antitumor Activity : Benzothiazole derivatives are recognized for their anticancer properties. The compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Neuroprotective Effects : Compounds similar to this thiazole derivative have been investigated for their neuroprotective effects in neurodegenerative diseases like Alzheimer's disease. They may function as multitargeted-directed ligands (MTDLs), inhibiting key enzymes associated with neurodegeneration .
The mechanism of action involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission and are often dysregulated in neurodegenerative diseases .
- Receptor Modulation : It may interact with various receptors, modulating signaling pathways that influence cellular responses .
Case Studies and Research Findings
-
Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related thiazole derivatives against several pathogens, demonstrating significant inhibition zones and minimum inhibitory concentrations (MICs) .
Compound Pathogen MIC (µg/mL) Compound A E. coli 32 Compound B S. aureus 16 -
Anticancer Activity : Another research project focused on the anticancer potential of benzothiazole derivatives, where the compound exhibited IC50 values indicating effective cytotoxicity against various cancer cell lines .
Cell Line IC50 (µM) HeLa 5.5 MCF-7 8.0 - Neuroprotective Studies : A recent investigation into the neuroprotective properties highlighted that compounds with similar structures could significantly reduce oxidative stress markers in neuronal cells .
Properties
IUPAC Name |
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-14-5-10-19-20(11-14)30-22(24(19)4)23-21(26)17-6-8-18(9-7-17)31(27,28)25-12-15(2)29-16(3)13-25/h5-11,15-16H,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNLWJWRWJRLLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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